4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)12-8-11(9-15-12)13(17)10-6-4-3-5-7-10/h3-9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPQVHANMLDDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the condensation of a benzoyl chloride derivative with N,N-dimethylpyrrole-2-carboxamide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Halogens (Br2, I2) in acetic acid or chloroform.
Major Products:
Oxidation: Pyrrole N-oxides.
Reduction: Benzyl derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
The compound is being explored for its potential as a drug candidate due to its biological activities. Research indicates that it may possess antimicrobial, antifungal, and anticancer properties. The unique structural features of 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide allow it to interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry.
2. Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to enzymes or receptors, modulating various biological processes. For instance, studies have shown that it can inhibit key enzymes involved in bacterial resistance mechanisms .
3. Case Studies
Recent studies have demonstrated the efficacy of similar pyrrole derivatives in inhibiting dihydrofolate reductase (DHFR) and enoyl acyl carrier protein (ACP) reductase, suggesting that this compound may exhibit similar inhibitory actions .
Biological Applications
1. Antimicrobial Activity
Research has highlighted the compound's potential as an antimicrobial agent. In vitro studies have shown that certain derivatives exhibit strong activity against various bacterial strains, indicating that modifications to the structure can enhance efficacy .
2. Anticancer Properties
The compound's structural characteristics may also contribute to its anticancer potential. Preliminary investigations suggest that it could interfere with cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
Materials Science Applications
1. Specialty Chemicals
In addition to biological applications, this compound is being utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets through its aromatic and amide functionalities. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The compound’s ability to undergo electrophilic substitution also suggests potential pathways for covalent modification of biological molecules.
Comparison with Similar Compounds
Substituent Variations on the Pyrrole Ring
The benzoyl group at position 4 distinguishes the target compound from analogs with alternative substituents:
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl, CF3) lower LUMO energy, enhancing electrophilicity and reactivity in enzyme inhibition .
- Benzoyl vs. Aliphatic Groups : Aromatic substituents (benzoyl) enable π-π stacking in biological targets, while aliphatic chains (butyryl) may improve membrane permeability but reduce target specificity .
Carboxamide Modifications
The N,N-dimethylcarboxamide group is conserved across most analogs, but variations in the N-alkyl chain impact solubility and binding:
- Benzyl-N,N-dimethyl-1H-pyrrole-2-carboxamide (3a) : High yield (95%) synthesis; rotational isomers detected via NMR, suggesting conformational flexibility .
Biological Activity
4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 242.27 g/mol. Its structure features a pyrrole ring substituted with a benzoyl group and dimethyl amide functionalities, contributing to its unique chemical behavior and biological interactions.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that pyrrole derivatives, including this compound, can inhibit various microbial pathogens. The compound's structural features may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in cancer progression .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with various biological targets such as enzymes and receptors, influencing cellular processes critical for disease progression. For instance, it may affect signaling pathways associated with inflammation and cancer cell growth .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring : Initial reactions involve the formation of the pyrrole structure through cyclization reactions.
- Substitution Reactions : The benzoyl group is introduced via acylation reactions.
- Amidation : Finally, dimethyl amide functionalities are added to complete the synthesis.
These steps can vary based on the specific reagents and conditions employed .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, demonstrating significant antimicrobial potential compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, the anticancer properties of pyrrole derivatives were assessed using cell lines derived from various cancers. Compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting their potential as lead compounds in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be controlled to minimize side products?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrole core. For example, benzoylation at the 4-position requires anhydrous conditions with acyl chloride derivatives under basic catalysis (e.g., pyridine). Subsequent dimethylation of the carboxamide group employs methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Critical parameters include reaction temperature (40–60°C for benzoylation), pH control (neutral to slightly basic for amide stability), and inert atmospheres to prevent oxidation . Side products like over-alkylated species can be minimized via stepwise addition of reagents and monitoring by TLC/HPLC.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the pyrrole proton at δ 6.8–7.2 ppm (C-3 proton) and downfield shifts for the benzoyl carbonyl (δ ~165 ppm in ¹³C). N,N-dimethyl groups appear as singlets at δ 2.8–3.2 ppm (¹H) and δ 35–40 ppm (¹³C) .
- IR : Stretching bands for amide C=O (~1650 cm⁻¹) and benzoyl C=O (~1680 cm⁻¹) confirm functionalization.
- MS : Molecular ion peaks (M⁺) should align with the molecular formula (C₁₅H₁₆N₂O₂), with fragmentation patterns showing loss of CO (amide group) or benzoyl moieties .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HeLa) to assess selective toxicity.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s amide and aromatic groups for potential binding interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzoyl ring to enhance electrophilicity and target binding. Compare activities of analogs (e.g., 4-nitrobenzoyl vs. 4-chlorobenzoyl) .
- Amide Modifications : Replace N,N-dimethyl with bulkier substituents (e.g., piperidine) to alter steric effects and solubility. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
- Pyrrole Core Alterations : Synthesize analogs with fused rings (e.g., pyrrolo-pyrazine) to improve metabolic stability. Validate via stability assays in simulated gastric fluid .
Q. What computational strategies can predict the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, the compound’s logP (~2.5) suggests moderate absorption but potential hepatic metabolism .
- Density Functional Theory (DFT) : Model HOMO-LUMO gaps to assess redox stability and reactive metabolite risks. Correlate with experimental Ames test data for mutagenicity .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in cytotoxicity may arise from differences in FBS content (5% vs. 10%) affecting compound solubility .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amides) that may influence activity.
- Orthogonal Assays : Validate results with alternate methods (e.g., fluorescence-based ATP assays vs. MTT for cytotoxicity) .
Experimental Design & Data Analysis
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use high-throughput vapor diffusion with solvents of varying polarity (e.g., DMSO/water vs. ethanol/ethyl acetate).
- Polymorph Control : Seed crystals of related compounds (e.g., 1-benzyl-N-methyl analogs) to induce specific packing motifs. Monitor crystal growth via polarized light microscopy .
- Data Collection : Resolve disorder in the benzoyl group by collecting data at low temperature (100 K) and refining anisotropic displacement parameters .
Q. How can reaction optimization be systematically approached using design of experiments (DoE)?
- Methodological Answer :
- Factors : Temperature (40–80°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF).
- Response Variables : Yield (HPLC purity), reaction time.
- Statistical Analysis : Use a Box-Behnken design to identify interactions (e.g., temperature × solvent) and derive predictive models for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
